1,4,5,8-Tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of anthraquinone to introduce nitro groups, followed by reduction to form amino groups. The benzylthio groups are then introduced through nucleophilic substitution reactions using benzylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The benzylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(benzylthio)anthracene-9,10-dione is unique due to the presence of benzylthio groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and studying complex chemical reactions.
Properties
CAS No. |
88605-76-9 |
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Molecular Formula |
C28H24N4O2S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(benzylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O2S2/c29-17-11-19(35-13-15-7-3-1-4-8-15)25(31)23-21(17)27(33)22-18(30)12-20(26(32)24(22)28(23)34)36-14-16-9-5-2-6-10-16/h1-12H,13-14,29-32H2 |
InChI Key |
UTIOJKAJPFDMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)SCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
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